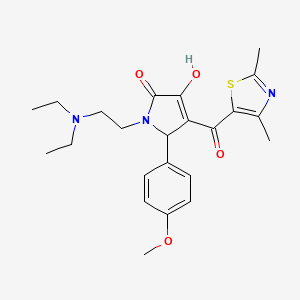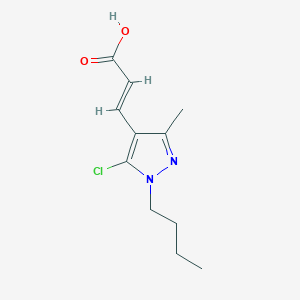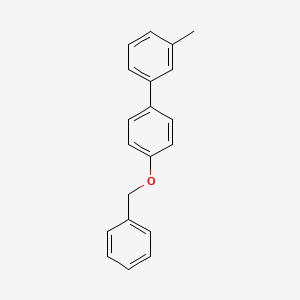
4-Benzyloxy-3'-methylbiphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-Benzyloxy-3’-methylbiphenyl” is a chemical compound with the molecular formula C20H18O . It is a derivative of biphenyl, which is a type of aromatic hydrocarbon .
Molecular Structure Analysis
The molecular structure of “4-Benzyloxy-3’-methylbiphenyl” consists of 20 carbon atoms, 18 hydrogen atoms, and 1 oxygen atom . The average mass is 274.356 Da and the mono-isotopic mass is 274.135773 Da .Aplicaciones Científicas De Investigación
Synthesis and Chemical Applications
Green Chemistry in Synthesis : The synthesis of 4-Benzyloxy propiophenone, a derivative closely related to 4-Benzyloxy-3'-methylbiphenyl, emphasizes the principles of green chemistry. The study highlights a novel synthesis approach using liquid–liquid–liquid phase-transfer catalysis, which not only intensifies the reaction rates but also exhibits a remarkable selectivity towards the product. This method is particularly noted for minimizing waste, a critical goal in green chemistry (Yadav & Sowbna, 2012).
Fluorination of Benzylic C-H : The process of benzylic C-H fluorination, utilizing compounds like 4-methylbiphenyl, represents an efficient method to produce fluoromethylarenes. These compounds play a crucial role as oxygen mimics in various molecular structures. The study explores the use of silver particles supported on a metal oxide as a catalyst for this fluorination, revealing a new facet of the compound's chemical utility (Kita et al., 2019).
Intermediate in Liquid Crystal Synthesis : Compounds like n-alkoxybiphenyl 4' carbonyloxy benzoic acid, synthesized from derivatives similar to 4-Benzyloxy-3'-methylbiphenyl, serve as intermediates in the production of liquid crystals, particularly in ferroelectric and antiferroelectric variants. This highlights the compound's significance in the synthesis of advanced materials with specific optical properties (Dou Qing, 2000).
Biological Applications
Antitubercular Activity : A study on derivatives of 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide showcases their promising antitubercular activity. These derivatives were synthesized using green chemistry tools, and their biological evaluation against Mycobacterium tuberculosis showed considerable promise, with some derivatives demonstrating significant activity. This positions compounds related to 4-Benzyloxy-3'-methylbiphenyl as potential leads in antitubercular drug discovery (Nimbalkar et al., 2018).
Enantioselective Synthesis : The compound has also been involved in the enantioselective synthesis of cyclic beta-amino alcohol derivatives, a process catalyzed by iridium. This showcases its utility in producing optically active compounds, which are valuable in the synthesis of various pharmaceuticals and fine chemicals (Lee et al., 2007).
Materials Science Applications
High-Temperature Polymers : In the realm of materials science, derivatives of 4-Benzyloxy-3'-methylbiphenyl have been utilized in synthesizing polybenzimidazoles. These materials exhibit exceptional thermal stability and are considered promising candidates for high-temperature proton exchange membranes, crucial in fuel cell technology (Li et al., 2012).
Herbicidal Activities : In agriculture, novel pyridazine derivatives, synthesized using a core similar to 4-Benzyloxy-3'-methylbiphenyl, have demonstrated substantial herbicidal activities. This illustrates the compound's potential role in developing new agrochemicals, contributing to improved pest management strategies (Xu et al., 2012).
Luminescent Materials : Furthermore, the compound's derivatives have been investigated for their luminescent properties, particularly when used as ligands in lanthanide coordination compounds. The research underscores the impact of substituents on the photophysical properties, paving the way for novel applications in lighting and display technologies (Sivakumar et al., 2010).
Propiedades
IUPAC Name |
1-methyl-3-(4-phenylmethoxyphenyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O/c1-16-6-5-9-19(14-16)18-10-12-20(13-11-18)21-15-17-7-3-2-4-8-17/h2-14H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XISAIGYPMQWSRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC=C(C=C2)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

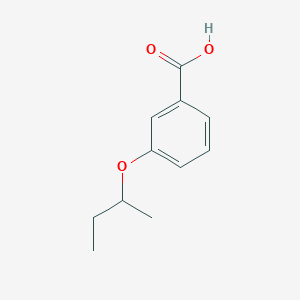
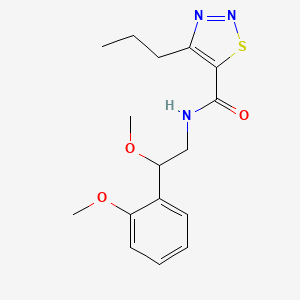
![2-(1-benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-(3-chlorophenyl)acetamide](/img/structure/B2926468.png)
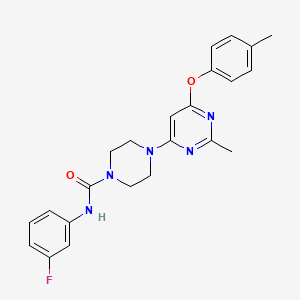
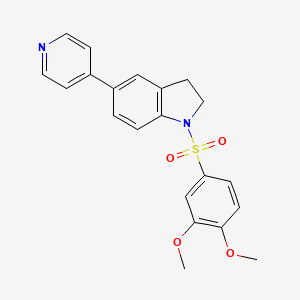

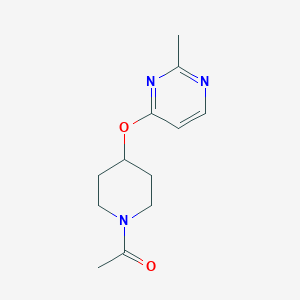
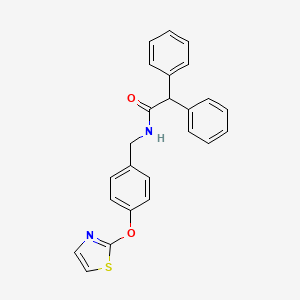
![4-{[(E)-2-[3-(2-chloro-6-fluorophenyl)-4-cyano-1,2-oxazol-5-yl]ethenyl]amino}benzoic acid](/img/structure/B2926479.png)
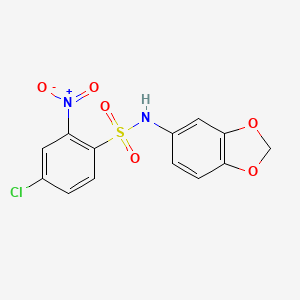
![3-[(Propan-2-yloxy)methyl]-5-{4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl}-1,2,4-oxadiazole](/img/structure/B2926483.png)

